molecular formula C16H14BrNO2 B11512086 2-(3-bromophenoxy)-1-(2,3-dihydro-1H-indol-1-yl)ethanone

2-(3-bromophenoxy)-1-(2,3-dihydro-1H-indol-1-yl)ethanone

Cat. No.: B11512086
M. Wt: 332.19 g/mol
InChI Key: SYWZOCJONKKGGQ-UHFFFAOYSA-N
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Description

2-(3-bromophenoxy)-1-(2,3-dihydro-1H-indol-1-yl)ethanone is a synthetic organic compound that features a bromophenoxy group and an indole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenoxy)-1-(2,3-dihydro-1H-indol-1-yl)ethanone typically involves the reaction of 3-bromophenol with an appropriate indole derivative under specific conditions. A common method might include:

    Step 1: Reacting 3-bromophenol with an alkylating agent to form 3-bromophenoxyalkane.

    Step 2: Coupling the resulting 3-bromophenoxyalkane with an indole derivative using a suitable catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could target the carbonyl group in the ethanone linkage.

    Substitution: The bromine atom in the bromophenoxy group is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

2-(3-bromophenoxy)-1-(2,3-dihydro-1H-indol-1-yl)ethanone could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways involving indole derivatives.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action for compounds like 2-(3-bromophenoxy)-1-(2,3-dihydro-1H-indol-1-yl)ethanone would involve interactions with specific molecular targets. These could include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorophenoxy)-1-(2,3-dihydro-1H-indol-1-yl)ethanone
  • 2-(3-fluorophenoxy)-1-(2,3-dihydro-1H-indol-1-yl)ethanone

Uniqueness

2-(3-bromophenoxy)-1-(2,3-dihydro-1H-indol-1-yl)ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro and fluoro analogs.

Properties

Molecular Formula

C16H14BrNO2

Molecular Weight

332.19 g/mol

IUPAC Name

2-(3-bromophenoxy)-1-(2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C16H14BrNO2/c17-13-5-3-6-14(10-13)20-11-16(19)18-9-8-12-4-1-2-7-15(12)18/h1-7,10H,8-9,11H2

InChI Key

SYWZOCJONKKGGQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)COC3=CC(=CC=C3)Br

Origin of Product

United States

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